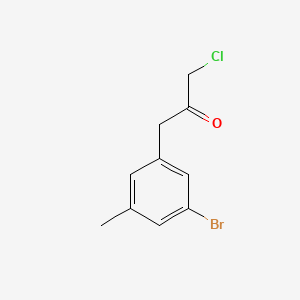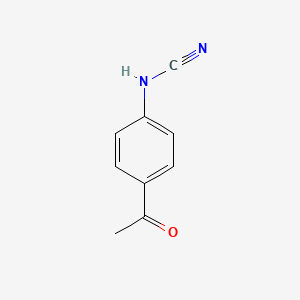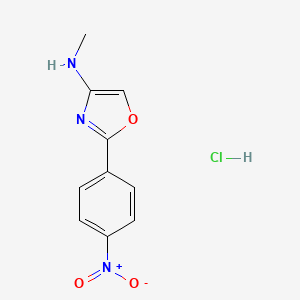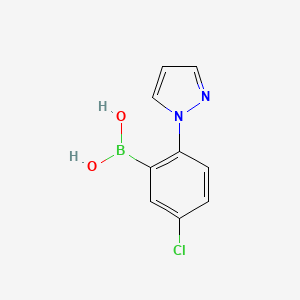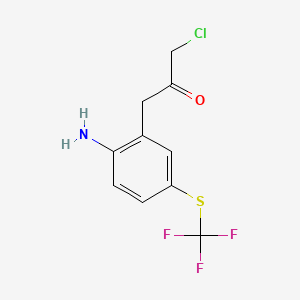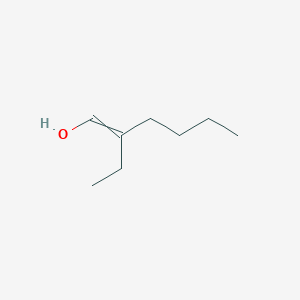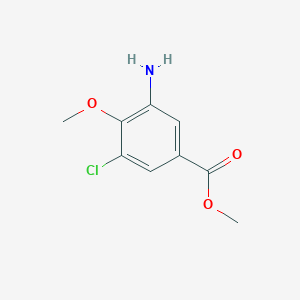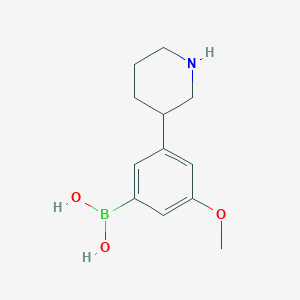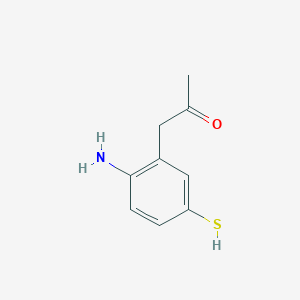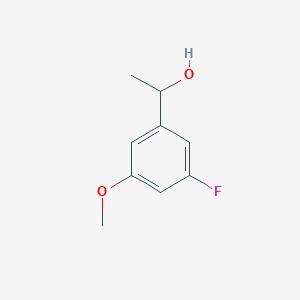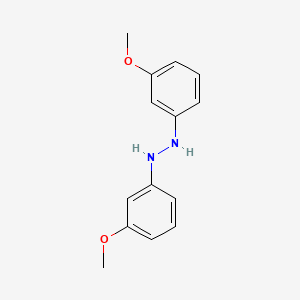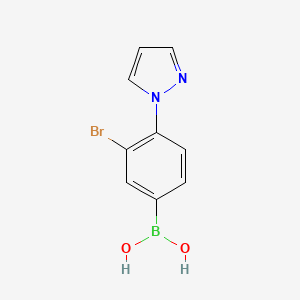
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a bromine atom and a pyrazole ring attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(1H-pyrazol-1-yl)phenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or under acidic conditions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Derivatives: Formed from nucleophilic substitution of the bromine atom.
科学的研究の応用
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential inhibitors and therapeutic agents.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It serves as a probe in biological studies to investigate enzyme functions and interactions.
Catalysis: The compound is employed in catalytic reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
作用機序
The mechanism of action of (3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid depends on its application:
In Catalysis: The boronic acid group interacts with the palladium catalyst to form a reactive intermediate, facilitating the coupling reaction.
In Biological Systems: The compound can interact with specific enzymes or proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
4-(1H-Pyrazol-1-yl)phenylboronic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester: A derivative with a pinacol ester group, which can be used as a protecting group for the boronic acid.
Uniqueness
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the bromine atom and the boronic acid group, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.
特性
分子式 |
C9H8BBrN2O2 |
|---|---|
分子量 |
266.89 g/mol |
IUPAC名 |
(3-bromo-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6,14-15H |
InChIキー |
FJRFQXPEGAYBGA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)N2C=CC=N2)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


